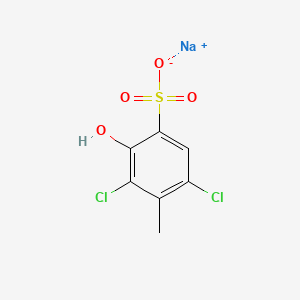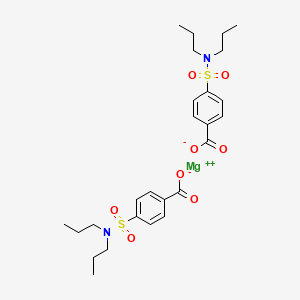
Dialuminium tris(2-methylnaphthalenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-metilnaftalenosulfonato) de dialuminio es un compuesto químico con la fórmula molecular C33H27Al2O9S3. Es una sal de aluminio del ácido 2-metilnaftalenosulfónico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de tris(2-metilnaftalenosulfonato) de dialuminio típicamente implica la reacción del ácido 2-metilnaftalenosulfónico con una sal de aluminio bajo condiciones controladas. La reacción se lleva a cabo en un solvente, como agua o un solvente orgánico, a una temperatura y pH específicos para garantizar la formación del producto deseado. La reacción se puede representar de la siguiente manera:
[ 3C_{11}H_{10}O_3S + 2AlCl_3 \rightarrow (C_{11}H_{10}O_3S)_3Al_2 + 6HCl ]
Métodos de producción industrial
En entornos industriales, la producción de tris(2-metilnaftalenosulfonato) de dialuminio implica reacciones a gran escala utilizando materiales de partida de alta pureza y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la purificación, la cristalización y el secado para obtener el producto final en una forma adecuada para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de reacciones
Tris(2-metilnaftalenosulfonato) de dialuminio puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Se puede reducir utilizando agentes reductores adecuados para producir formas reducidas del compuesto.
Sustitución: Los grupos sulfonato en el compuesto se pueden sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas, los alcoholes y los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de sulfona o sulfoxido, mientras que la reducción puede producir los alcoholes o hidrocarburos correspondientes.
Aplicaciones Científicas De Investigación
Tris(2-metilnaftalenosulfonato) de dialuminio tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador en diversas reacciones orgánicas, incluidas las reacciones de polimerización y condensación.
Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente de administración de fármacos y sus efectos terapéuticos en el tratamiento de ciertas enfermedades.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de tris(2-metilnaftalenosulfonato) de dialuminio implica su interacción con objetivos moleculares y vías específicos. El compuesto puede unirse a enzimas, receptores y otras biomoléculas, modulando su actividad y provocando varios efectos biológicos. Por ejemplo, su actividad antimicrobiana puede resultar de su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales.
Comparación Con Compuestos Similares
Tris(2-metilnaftalenosulfonato) de dialuminio se puede comparar con otros compuestos similares, como:
Tris(1-naftalenosulfonato) de dialuminio: Similar en estructura pero con diferentes isómeros posicionales, lo que lleva a variaciones en las propiedades químicas y las aplicaciones.
Tris(2-naftalenosulfonato) de dialuminio: Otro isómero posicional con un comportamiento químico y usos distintos.
Tris(4-metilnaftalenosulfonato) de dialuminio:
Propiedades
Número CAS |
93892-71-8 |
|---|---|
Fórmula molecular |
C33H27Al2O9S3- |
Peso molecular |
717.7 g/mol |
InChI |
InChI=1S/3C11H10O3S.2Al/c3*1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14;;/h3*2-7H,1H3,(H,12,13,14);;/q;;;2*+1/p-3 |
Clave InChI |
PTJGIUNTHXVBJK-UHFFFAOYSA-K |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+].[Al+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





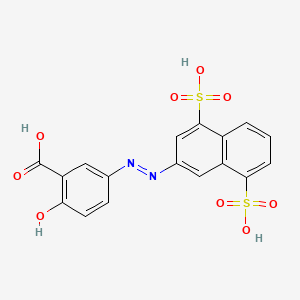
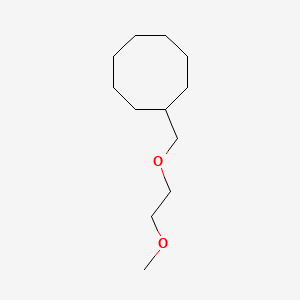

![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
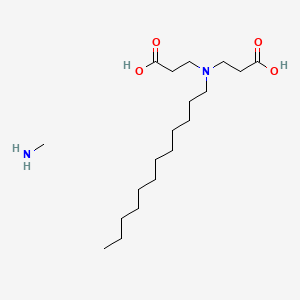
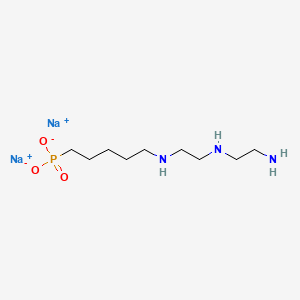
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
